molecular formula C9H7N3O2S B2498345 (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione CAS No. 380212-01-1

(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione

Cat. No.: B2498345
CAS No.: 380212-01-1
M. Wt: 221.23
InChI Key: TYNZBQSLKBLMDX-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring with a phenylhydrazono substituent. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with phenylhydrazine under specific conditions. The reaction may be carried out in the presence of a catalyst or under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Substitution reactions can occur at the phenyl or thiazolidine ring positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in the treatment of diseases where its biological activities are beneficial.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and phenylhydrazono compounds, such as:

  • Thiazolidine-2,4-dione
  • Phenylhydrazone derivatives

Uniqueness

What sets (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione apart is its unique combination of the thiazolidine ring and phenylhydrazono group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-hydroxy-5-phenyldiazenyl-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-7-8(15-9(14)10-7)12-11-6-4-2-1-3-5-6/h1-5,13H,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZWDIFDQFEDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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